3-环丙基-4-甲氧基苯甲酸

描述

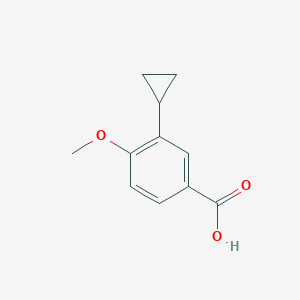

3-Cyclopropyl-4-methoxybenzoic acid is a synthetic organic compound with a molecular weight of 192.21 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-4-methoxybenzoic acid is1S/C11H12O3/c1-14-10-5-4-8 (11 (12)13)6-9 (10)7-2-3-7/h4-7H,2-3H2,1H3, (H,12,13) . The InChI key is PKKIXISBOJSXAA-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

3-Cyclopropyl-4-methoxybenzoic acid is a powder in physical form . The storage temperature and shipping temperature are not specified .科学研究应用

人乳中环境酚类物质的测量:一项研究开发了一种敏感的方法,利用在线固相萃取-高效液相色谱-串联质谱系统测量人乳中的环境酚类物质,包括甲氧基苯甲酸衍生物,突出了评估人类暴露于这些化合物的重要性(Ye et al., 2008)。

巴氯芬的拮抗研究:对4-氨基-3-(5-甲氧基苯并[b]呋喃-2-基)丁酸作为巴氯芬在猫脊髓中的拮抗剂的研究,可以为研究类似结构化合物如3-环丙基-4-甲氧基苯甲酸的生物活性提供框架(Beattie et al., 1989)。

香草酸的光谱研究:对香草酸(3-甲氧基-4-羟基苯甲酸)进行光谱指纹和潜在分析应用的研究,提供了相关甲氧基苯甲酸如何研究其物理和化学性质的示例(Clavijo et al., 2008)。

类似酚类化合物的生殖毒性:一项系统性回顾关注苯甲酮-3的生殖毒性,这种化合物与甲氧基苯甲酸具有相似的酚类特性,建议类似化合物的毒理学研究的潜在领域(Ghazipura et al., 2017)。

糖苷酶和糖原磷酸化酶抑制活性:对悬铃木叶的研究发现了具有显著α-葡萄糖苷酶和糖原磷酸化酶抑制活性的化合物,突出了具有甲氧基基团的天然产物作为生物活性化合物来源的潜力(Li et al., 2008)。

安全和危害

The safety information for 3-Cyclopropyl-4-methoxybenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

The primary target of 3-Cyclopropyl-4-methoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

3-Cyclopropyl-4-methoxybenzoic acid interacts with the TGF-β1 pathway, specifically inhibiting the epithelial-mesenchymal transformation (EMT) induced by TGF-β1 . This compound reduces the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 signaling pathway .

Biochemical Pathways

The TGF-β1 pathway is the main biochemical pathway affected by 3-Cyclopropyl-4-methoxybenzoic acid . This pathway is involved in the regulation of cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the TGF-β1-induced EMT, 3-Cyclopropyl-4-methoxybenzoic acid prevents the excessive deposition of extracellular matrix components, a key factor in the development of fibrosis .

Result of Action

The action of 3-Cyclopropyl-4-methoxybenzoic acid results in the inhibition of TGF-β1-induced EMT in vitro and the reduction of bleomycin-induced pulmonary fibrosis in vivo . This leads to improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

The action, efficacy, and stability of 3-Cyclopropyl-4-methoxybenzoic acid can be influenced by various environmental factors.

生化分析

Biochemical Properties

3-Cyclopropyl-4-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .

Cellular Effects

The effects of 3-Cyclopropyl-4-methoxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β1-induced epithelial-mesenchymal transformation in lung epithelial cells, which plays a crucial role in fibrosis . This compound can alter the expression of proteins such as α-SMA, vimentin, and collagen I, and increase the expression of E-cadherin, thereby impacting cellular processes significantly .

Molecular Mechanism

At the molecular level, 3-Cyclopropyl-4-methoxybenzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the phosphorylation of Smad2/3 proteins, which are crucial in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the transcription of target genes involved in fibrosis .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Cyclopropyl-4-methoxybenzoic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vivo studies have demonstrated its potential in reducing lung inflammation and fibrosis over extended periods .

Dosage Effects in Animal Models

The effects of 3-Cyclopropyl-4-methoxybenzoic acid vary with different dosages in animal models. At lower doses, it has been found to be effective in modulating cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-Cyclopropyl-4-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may undergo hydroxylation and subsequent conjugation reactions, which are typical metabolic processes for many organic compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

The transport and distribution of 3-Cyclopropyl-4-methoxybenzoic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of 3-Cyclopropyl-4-methoxybenzoic acid is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby modulating its overall biochemical effects .

属性

IUPAC Name |

3-cyclopropyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-4-8(11(12)13)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKIXISBOJSXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)